Product packaging for 1-(2-Bromobenzoyl)piperazine(Cat. No.:CAS No. 926202-11-1)

1-(2-Bromobenzoyl)piperazine

Cat. No.: B3167911
CAS No.: 926202-11-1
M. Wt: 269.14 g/mol
InChI Key: KCWFPIOGBLGNHO-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)piperazine (C11H13BrN2O, Molecular Weight: 269.14 g/mol) is a brominated aromatic compound based on the piperazine scaffold, a privileged structure in medicinal and organic chemistry . This compound serves as a versatile chemical intermediate and building block for researchers developing novel molecules for pharmaceutical applications, agrochemicals, and materials science . The piperazine ring is a common feature in a wide range of bioactive compounds, and its N-acylated derivatives, such as this benzoyl-functionalized analog, are of significant interest for studying conformational dynamics and structure-activity relationships . As a mono-acylated piperazine, it exhibits complex conformational behavior due to the restricted rotation of the amide bond and the chair inversion of the piperazine ring itself, making it a subject of study in structural chemistry using techniques like NMR spectroscopy . Researchers also investigate related phenylpiperazine derivatives in the context of forensic science and neuropharmacology to understand their potential effects and identify new psychoactive substances (NPS) . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2O B3167911 1-(2-Bromobenzoyl)piperazine CAS No. 926202-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWFPIOGBLGNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Bromobenzoyl Piperazine and Its Derivatives

Direct Acylation and Amidation Strategies

The most straightforward approach to synthesizing 1-(2-Bromobenzoyl)piperazine is the direct acylation of piperazine (B1678402) with a 2-bromobenzoyl derivative. This method involves forming an amide bond between one of the secondary amine nitrogens of the piperazine ring and the carbonyl carbon of the benzoyl group.

Optimization of Reaction Conditions and Reagent Selection

The direct N-acylation of piperazine with an acyl halide like 2-bromobenzoyl chloride is a common and efficient method. However, a key challenge is achieving mono-acylation and avoiding the formation of the di-acylated byproduct, 1,4-bis(2-bromobenzoyl)piperazine. Several strategies have been developed to optimize this selectivity.

One effective method involves the in-situ protection of one of the piperazine nitrogens as a salt. By reacting one equivalent of piperazine (often as a hydrate) with one equivalent of piperazine dihydrochloride (B599025), a solution of the mono-protonated piperazine-1-ium cation is formed. nih.govorgsyn.org This mono-salt is then reacted with the acylating agent, such as 2-bromobenzoyl chloride. The protonated nitrogen is unreactive towards the electrophilic acyl chloride, thus directing the acylation to the free secondary amine and yielding the desired mono-substituted product. nih.gov

The selection of reagents and reaction conditions is critical for maximizing yield and purity. 2-Bromobenzoyl chloride is a common acylating agent, though 2-bromobenzoic acid, activated by coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), can also be used, particularly in syntheses of more complex derivatives. nih.gov The choice of base is also crucial; a non-nucleophilic base such as triethylamine (B128534) (Et₃N) is often used to neutralize the hydrochloric acid byproduct formed during the reaction with acyl chlorides. beilstein-journals.org

Solvent selection impacts reaction rates and solubility of reagents. Dichloromethane (DCM) and chloroform (B151607) are common choices, as is N,N-dimethylformamide (DMF) for coupling reactions involving carboxylic acids. nih.govbeilstein-journals.org Temperature control is also important; reactions are often initiated at 0°C to moderate the initial exothermic reaction before being allowed to proceed at room temperature. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for Mono-Acylation of Piperazine with Analogous Benzoyl Chlorides

Acylating AgentBaseSolventTemperatureYieldReference
4-Nitrobenzoyl chlorideTriethylamine (Et₃N)Chloroform0°C to rtHigh beilstein-journals.org
4-Fluorobenzoyl chlorideNone (HCl salt formed)Acetonitrile (B52724)/Water (1M HCl)rtHigh beilstein-journals.org
Benzyl (B1604629) chloridePiperazine Dihydrochloride (in situ protection)Ethanol65°CHigh (93-95% of dihydrochloride salt) orgsyn.org

Catalytic Approaches in Acylation Reactions

While direct acylation is often efficient, catalytic methods can offer milder reaction conditions and improved selectivity. Heterogeneous catalysts, such as metal ions supported on polymeric resins, have been employed to accelerate reactions and simplify purification, as the catalyst can be easily filtered out. nih.gov Microwave-assisted synthesis, sometimes in conjunction with catalysis, has also been shown to significantly shorten reaction times for the preparation of monosubstituted piperazines. nih.gov

For the synthesis of N-aryl piperazines, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are prominent methods, typically used to form the N-aryl bond before a subsequent acylation step. mdpi.com While not a direct catalytic acylation, these methods are integral to the synthesis of complex derivatives where the aryl group is attached to the nitrogen before the benzoyl moiety is introduced.

Synthesis through Piperazine Ring Formation

An alternative to functionalizing a pre-existing piperazine ring is to construct the ring itself with the desired substituents already incorporated or positioned for later modification. This de novo approach is particularly useful for producing highly substituted or complex piperazine derivatives.

Methods Utilizing Aziridine Precursors for Functionalized Piperazines

Aziridines, strained three-membered nitrogen heterocycles, are versatile precursors for the synthesis of piperazines. The ring-strain energy of aziridines (approx. 25 kcal/mol) facilitates nucleophilic ring-opening reactions. lew.ro This reactivity can be harnessed to build the six-membered piperazine ring.

One strategy involves the reaction of a chiral amino alcohol with a dibromo compound to generate a chiral aziridine. The hydroxyl group can then be converted to an amino group (e.g., via tosylation, azide (B81097) substitution, and reduction), which can undergo an intramolecular cyclization to form a piperazine precursor. beilstein-journals.org For example, a one-pot reaction involving the reductive ring-opening of an aziridine, debenzylation, and intramolecular reductive amination has been used to stereoselectively synthesize cis-2,6-disubstituted piperidines, a strategy adaptable to piperazine synthesis. csu.edu.au These methods provide a powerful route to functionalized piperazines that can then be acylated to yield the final this compound derivative. beilstein-journals.orglew.ro

Cyclization Reactions for Piperazine Core Construction

Various cyclization reactions provide access to the piperazine core. These methods often build the ring from linear precursors, allowing for the strategic placement of functional groups.

Dieckmann Cyclization: This intramolecular condensation of a diester in the presence of a base can be used to form piperazine-2,5-diones (diketopiperazines). These diketopiperazines are valuable intermediates that can be subsequently reduced (e.g., with LiAlH₄) to the corresponding piperazine. The starting materials are acyclic precursors of the type CH₂(X)-N(R)C(O)CH₂N(R')CO₂R'', where X is an activating group. google.com

Reductive Amination/Cyclization: A powerful strategy involves the sequential reaction of primary amines with synthons like nitrosoalkenes to create bis(oximinoalkyl)amines. A subsequent catalytic reductive cyclization of these dioxime intermediates yields the piperazine ring. This method allows for the conversion of a primary amino group into a substituted piperazine ring. nih.gov

Intramolecular Hydroamination: A palladium-catalyzed intramolecular hydroamination serves as a key step in the modular synthesis of 2,6-disubstituted piperazines. The necessary aminoalkene precursors can be prepared from amino acids via cyclic sulfamidates. This approach offers high diastereoselectivity, leading primarily to trans-substituted piperazines. chemicalbook.com

Table 2: Selected Cyclization Strategies for Piperazine Core Synthesis

Cyclization MethodKey Precursor TypeKey Reagents/CatalystsIntermediate/ProductReference
Dieckmann CyclizationAcyclic diesterNaH, THFPiperazine-2,5-dione google.com
Catalytic Reductive CyclizationBis(oximinoalkyl)amineH₂, Pd/C or Ra-NiSubstituted Piperazine nih.gov
Intramolecular HydroaminationAminoalkenePd(TFA)₂(dppf)2,6-disubstituted Piperazine chemicalbook.com

Stereoselective Synthetic Routes to Chiral Analogues

The development of stereoselective methods for synthesizing chiral piperazine derivatives is of paramount importance, as the stereochemistry of drug candidates often dictates their pharmacological activity. Several advanced strategies have been established to produce enantiomerically pure or enriched analogues of this compound.

A common and effective approach begins with the "chiral pool," utilizing readily available, enantiomerically pure starting materials such as α-amino acids. For example, L-proline can be used as a starting point to synthesize homochiral bicyclic piperazines. nih.gov Similarly, other amino acids can be converted into orthogonally protected chiral 1,2-diamines, which then undergo cyclization to form enantiomerically pure 2-substituted piperazines.

Diastereoselective alkylation is another powerful tool. In this method, a chiral piperazinone is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., benzyl bromide). The existing stereocenter directs the approach of the electrophile, leading to the formation of one diastereomer in high selectivity. The resulting disubstituted piperazinone can then be reduced to the corresponding chiral piperazine. nih.gov

Furthermore, catalytic asymmetric synthesis provides direct access to chiral piperazines. Palladium-catalyzed reactions have been particularly successful. For instance, the asymmetric allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched α-tertiary piperazin-2-ones, which are precursors to chiral piperazines. nih.gov Another example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. These chiral piperazine products can subsequently be acylated with 2-bromobenzoyl chloride to yield the final chiral target compounds.

Flow Chemistry and Sustainable Synthesis Innovations

The synthesis of amide bonds, central to the structure of this compound, has been a major focus for innovation, particularly through the adoption of flow chemistry and sustainable practices. While specific literature detailing the flow synthesis of this compound is not extensively published, the principles of continuous processing offer significant hypothetical advantages over traditional batch methods for this class of compounds.

Flow chemistry systems, which involve performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control is crucial for the acylation of piperazine with 2-bromobenzoyl chloride, a typically exothermic reaction. By enabling rapid heat dissipation, flow reactors can minimize the formation of impurities and enhance reaction safety.

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of piperazine derivatives. These innovations aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. One notable advancement is the use of water as a solvent in condensation reactions, often facilitated by a phase-transfer catalyst. google.com For instance, the synthesis of 1-(2-pyrimidyl)piperazine has been successfully achieved in water or a mixture of water and an organic solvent, using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst, leading to yields greater than 80% and lower production costs. google.com Such methodologies present a viable sustainable alternative to traditional methods that often rely on chlorinated solvents. google.com

Further green approaches applicable to the synthesis of this compound and its derivatives include:

Catalytic Methods: Employing catalytic amounts of reagents, such as copper in SnAP (Stannyl Amine Protocol) chemistry for C-H functionalization, reduces stoichiometric waste. mdpi.com

Alternative Solvents: The use of more environmentally benign solvents like ionic liquids or supercritical fluids.

Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

These modern synthetic strategies, combining the precise control of flow chemistry with the environmental benefits of green chemistry, represent the frontier in producing this compound and related pharmacophores efficiently and responsibly.

Patent Literature Analysis of Synthetic Routes

The patent literature provides valuable insight into the scalable and industrially relevant synthetic routes for this compound and its derivatives. Piperazine and its derivatives are common scaffolds in pharmaceuticals, leading to extensive patent filings covering their synthesis. nih.gov An analysis of these patents reveals several common strategies for acylating the piperazine ring.

A primary and straightforward method involves the direct reaction of piperazine with an activated form of 2-bromobenzoic acid, such as 2-bromobenzoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Another widely patented approach is the coupling of a benzoic acid derivative with piperazine using a peptide coupling agent. For example, the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), a structurally related compound, was achieved using 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF). nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups.

Patents also disclose multi-step synthetic sequences where the piperazine ring is constructed or modified. For instance, processes have been developed for manufacturing piperazine derivatives from starting materials like diethanolamine (B148213) or by reacting a phenylalkane-1,2-dione with an ethylenediamine (B42938) derivative. google.com Furthermore, some patents describe the synthesis of complex derivatives where this compound could serve as an intermediate, which is then further functionalized. For example, a patent for novel piperazine derivatives lists 1-methyl-1-p-bromobenzyl-4-(10-acetoxy-2-decenoyl)piperazine-1-ammonium bromide as a target compound, indicating the utility of halogenated benzoyl piperazines in building more complex molecules. google.com

The following table summarizes various synthetic approaches found in or analogous to those in the patent literature for producing N-benzoyl piperazine structures.

Table 1: Summary of Patented Synthetic Routes for N-Benzoyl Piperazine Derivatives

Starting Materials Key Reagents/Catalysts Solvent General Approach Patent Reference (Analogous)
Piperazine, 2-ChloropyrimidinePhase-Transfer Catalyst (Quaternary Ammonium Salt), BaseWater or Water/Organic MixtureNucleophilic Aromatic Substitution google.com
4-Bromobenzoic acid, 1-PhenylpiperazineEDCI, HOBt, TriethylamineN,N-Dimethylformamide (DMF)Amide coupling nih.gov
Isatoic anhydride (B1165640), Morpholine, 2-Bromopyridinen-Butyl lithiumToluene (aprotic)Multi-step synthesis involving ring opening and lithiation googleapis.com
Boc-piperazine, 2-BromoiodobenzenePalladium catalystNot specifiedBuchwald-Hartwig coupling followed by deprotection google.com
α-Halo-α-phenylacetyl halide, Ethylenediamine derivativeOrganic acid (e.g., Acetic Acid)Not specifiedRing formation via condensation and reduction google.com

This analysis underscores the versatility of the piperazine scaffold and the established chemical methodologies available for the synthesis of this compound, primarily revolving around the robust and well-understood acylation reaction.

Chemical Reactivity and Functionalization of 1 2 Bromobenzoyl Piperazine

Reactions at the Unsubstituted Piperazine (B1678402) Nitrogen

The secondary amine in the piperazine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. This site allows for the introduction of diverse substituents, significantly altering the steric and electronic properties of the molecule.

Diverse Alkylation Reactions

The nitrogen atom of the piperazine ring can be readily alkylated using various alkylating agents. This reaction is a fundamental method for introducing alkyl groups onto the piperazine core. The reaction typically involves the nucleophilic attack of the secondary amine on an alkyl halide (e.g., alkyl bromide or iodide) or other electrophiles. To control the reaction and prevent dialkylation, which can occur due to the presence of two reactive nitrogen atoms in piperazine itself, the starting material 1-(2-bromobenzoyl)piperazine already has one nitrogen acylated, thus directing the reaction to the remaining secondary amine. google.com

Standard alkylation conditions often involve the use of a base, such as potassium carbonate or triethylamine (B128534), in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. nih.govresearchgate.net In some cases, using a phase-transfer catalyst can be beneficial, especially when dealing with reactants of differing solubility. Reductive amination, an alternative to direct alkylation, can also be employed by reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Table 1: Representative N-Alkylation Reactions of Piperazine Derivatives

Alkylating Agent Base Solvent Temperature Yield (%) Reference
1-Bromobutane K₂CO₃ Acetonitrile Reflux ~71 researchgate.net
Benzyl (B1604629) Bromide K₂CO₃ DMF 80 °C High nih.gov
1-Bromo-3-chloropropane DIPEA Acetonitrile 65 °C ~78 nih.gov
p-tert-Butylbenzyl chloride None Ethanol 70 °C 83 google.com

Secondary Amidation and Sulfonylation Reactions

The nucleophilic nitrogen of this compound can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. These reactions are robust methods for introducing carbonyl and sulfonyl functionalities.

Amidation: The reaction with an acyl chloride, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base (like triethylamine, pyridine, or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. fishersci.itbohrium.com This transformation is generally high-yielding and tolerates a wide variety of functional groups on the acyl chloride. The resulting N-acylpiperazine derivatives are important in medicinal chemistry. In a related process, carboxylic acids can be coupled directly with the piperazine nitrogen using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

Sulfonylation: Similarly, sulfonamides are synthesized by reacting this compound with a sulfonyl chloride in the presence of a base. rsc.org This reaction introduces a sulfonyl group, which can act as a stable linker or a pharmacologically important moiety. The synthesis of sulfonyl chlorides from precursors like sulfonyl hydrazides is a well-established method, providing access to a diverse range of sulfonating agents. nih.gov The cleavage of DABCO in the presence of sulfonyl chlorides has also been developed as a route to synthesize 4-sulfonylpiperazine derivatives. nih.gov

Table 2: General Conditions for N-Acylation and N-Sulfonylation

Reagent Type Reagent Example Base Solvent General Conditions Reference
Acyl Chloride Acetyl Chloride Triethylamine Dichloromethane Room Temperature fishersci.it
Sulfonyl Chloride Tosyl Chloride Pyridine Dichloromethane 0 °C to RT rsc.org
Carboxylic Acid Benzoic Acid EDC/HOBt DMF Room Temperature nih.gov

Mannich-Type Reactions and Related Condensations

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine. nih.govnih.gov this compound can serve as the amine component in this reaction. The process involves the formation of an Eschenmoser's salt-like iminium ion from the piperazine and formaldehyde, which is then attacked by a nucleophile (the CH-acidic component). This reaction is a powerful tool for carbon-carbon bond formation and for introducing an aminoalkyl group into various substrates. nih.gov

A wide range of substrates, including ketones, phenols, and heterocycles, can be used as the acidic component, leading to a diverse array of complex molecules. nih.govppor.az The reaction is valuable in medicinal chemistry for synthesizing compounds with potential biological activity. nih.govnih.gov

Transformations Involving the Aryl Bromine Atom

The bromine atom on the benzoyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide of this compound is an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an aryl halide. libretexts.org For this compound, this reaction allows for the formation of a biaryl linkage at the 2-position of the benzoyl group. The reaction is typically catalyzed by a Pd(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine (B1218219) ligand. beilstein-journals.orgnih.gov The reaction generally has high functional group tolerance. libretexts.org

Table 3: Representative Conditions for Suzuki Coupling of Aryl Bromides

Boronic Acid Palladium Catalyst Ligand Base Solvent Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ PPh₃ Na₂CO₃ Toluene/Water ~90 researchgate.net
4-Methylphenylboronic acid Pd(OAc)₂ PCy₃·HBF₄ Cs₂CO₃ Toluene/Water 95 nih.gov
3-Nitrophenylboronic acid Pd(PPh₃)₄ PPh₃ K₂CO₃ DME 63 researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne to form an internal alkyne. wikipedia.orglibretexts.org This reaction provides a direct method to introduce an alkynyl substituent onto the benzene (B151609) ring of this compound. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (such as triethylamine or diisopropylamine), which also serves as the solvent in some cases. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed. ucsb.edunih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction can be used to replace the bromine atom of this compound with a primary or secondary amine, generating N-aryl derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as XPhos or SPhos), and a base (commonly a strong, non-nucleophilic base like NaOtBu or LiHMDS). libretexts.orgyoutube.combeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgrsc.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The benzoyl ring of this compound contains a carbonyl group, which is an electron-withdrawing group. However, it is only moderately deactivating and is positioned meta to the bromine atom's typical reactive sites for delocalization (ortho and para). Therefore, the substrate is generally not sufficiently activated for SNAr reactions to proceed under standard conditions. masterorganicchemistry.com Forcing conditions, such as very high temperatures or the use of extremely strong nucleophiles, might lead to reaction, but palladium-catalyzed coupling reactions are typically the preferred method for functionalizing the aryl bromide.

Modifications and Transformations of the Amide Linkage

The amide bond in this compound is a robust functional group, yet it can undergo specific chemical transformations under appropriate reaction conditions. These modifications are crucial for altering the core structure of the molecule, enabling the synthesis of new classes of compounds. The primary transformations of the amide linkage include reduction and hydrolysis.

Reduction of the Amide:

The reduction of the tertiary amide in this compound to a tertiary amine is a key transformation that converts the planar, electron-withdrawing amide group into a flexible, electron-donating amine. This significantly alters the three-dimensional shape and electronic properties of the molecule. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH3·THF). The choice of reagent can influence the reaction's efficiency and selectivity.

For instance, the reduction of a similar N-benzoylpiperazine scaffold has been effectively achieved using a borane-dimethylsulfide complex. This type of transformation would yield 1-((2-bromophenyl)methyl)piperazine, providing a flexible linker between the phenyl ring and the piperazine core.

Hydrolysis of the Amide:

Amide bond hydrolysis cleaves the molecule into its constituent carboxylic acid and amine, in this case, 2-bromobenzoic acid and piperazine. This reaction can be carried out under acidic or basic conditions, typically requiring elevated temperatures.

Acid-catalyzed hydrolysis: This process involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This method is often preferred if other acid-sensitive functional groups are present in the molecule.

While specific examples of hydrolysis on this compound are not extensively detailed in the literature, it remains a fundamental and predictable reaction based on the general principles of amide chemistry.

The following table summarizes the potential transformations of the amide linkage in this compound:

TransformationReagents and ConditionsProduct
Amide ReductionLithium aluminum hydride (LiAlH₄) in THF; or Borane-THF complex (BH₃·THF)1-((2-Bromophenyl)methyl)piperazine
Acidic HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heat2-Bromobenzoic acid and Piperazine salt
Basic HydrolysisAqueous base (e.g., NaOH, KOH), heat2-Bromobenzoate salt and Piperazine

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies focused solely on this compound are not extensively documented, the key transformations it undergoes, such as N-arylation of the piperazine nitrogen, are well-understood. The mechanisms of these reactions are generally applicable to this substrate.

Mechanism of N-Arylation (Buchwald-Hartwig Amination):

One of the most important reactions involving this compound is the palladium-catalyzed N-arylation of the piperazine nitrogen, a type of Buchwald-Hartwig amination. This reaction is pivotal for creating complex structures, such as those investigated as dopamine (B1211576) D4 receptor ligands. The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (in this case, an aryl bromide that is being coupled to the piperazine nitrogen) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The piperazine nitrogen of this compound coordinates to the palladium(II) center. In the presence of a base, the N-H proton is removed to form a more nucleophilic amido-palladium complex.

Reductive Elimination: This is the product-forming step where a new carbon-nitrogen bond is formed, releasing the N-arylated piperazine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.

Mechanism of N-Arylation (Ullmann Condensation):

The Ullmann condensation is another method for the N-arylation of the piperazine nitrogen in this compound. This reaction typically uses a copper catalyst, often in the presence of a base and at elevated temperatures. The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig amination but is thought to involve either a copper(I)/copper(III) catalytic cycle or a radical-based pathway.

A proposed ionic mechanism involves:

Coordination of the piperazine nitrogen to the copper(I) catalyst.

Oxidative addition of the aryl halide to the copper center to form a copper(III) intermediate.

Reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.

The reaction conditions, such as the solvent, base, and temperature, can significantly impact the reaction mechanism and outcome.

The following table outlines the key mechanistic steps for these transformations:

ReactionCatalyst SystemKey Mechanistic Steps
Buchwald-Hartwig AminationPalladium(0) catalyst with phosphine ligands, baseOxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination
Ullmann CondensationCopper(I) salt, base, high temperatureCoordination, Oxidative Addition (to Cu(III)), Reductive Elimination (less certain)

Comprehensive Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR, Variable Temperature NMR)

Specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (like COSY or HSQC), and data from variable temperature NMR studies for 1-(2-Bromobenzoyl)piperazine are not available in the searched resources. This data is crucial for mapping the proton and carbon environments and for studying the conformational dynamics, such as amide bond rotation and piperazine (B1678402) ring inversion, which are characteristic of N-acylpiperazines.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Characteristic FT-IR and Raman vibrational frequencies for the functional groups of this compound (e.g., C=O stretch of the amide, C-Br stretch, N-H bend, and various aromatic and aliphatic C-H stretches) have not been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS)

While predicted mass data is available from databases, specific experimental HRMS data confirming the exact mass and elemental composition of this compound, along with its characteristic fragmentation pattern under mass spectrometric analysis, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption maxima (λmax) and molar absorptivity of this compound, which would describe its electronic transitions, is not available.

X-ray Crystallography and Solid-State Structure Determination

Analysis of Piperazine Ring Conformation (e.g., Chair Conformation)

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, definitive data on its solid-state structure, including bond lengths, bond angles, torsion angles, and the specific conformation of the piperazine ring (which is typically a chair conformation in related structures nih.govresearchgate.net), is unavailable.

Investigation of Molecular Conformations and Torsional Angles

In the solid state, derivatives of benzoylpiperazine consistently exhibit a chair conformation for the piperazine ring. researchgate.netnih.goviucr.orgnih.gov This is the most stable conformation for a six-membered saturated heterocycle, minimizing torsional and steric strain. The benzoyl group is attached to one of the nitrogen atoms, and its orientation relative to the piperazine ring is a key structural feature.

Table 1: Selected Torsional Angles in Benzoylpiperazine Derivatives

Compound Torsion Angle Value (°)
1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) N1—C11—C12—C13 46.4 (4)
1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) (Molecule A) N1—C11—C12—C13 -46.8 (3)
1-benzoyl-4-(4-nitrophenyl)piperazine (Molecule B) N1—C11—C12—C13 45.4 (3)

Data sourced from crystallographic studies of related compounds. nih.goviucr.org

Detailed Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of benzoylpiperazine derivatives is stabilized by a network of weak intermolecular interactions. In many structures, including those of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine, conventional N-H···O or O-H···O hydrogen bonds are absent, especially when the second nitrogen of the piperazine ring is substituted. researchgate.netnih.govnih.gov Instead, the packing is dominated by weaker C—H···O contacts, where hydrogen atoms from the piperazine or phenyl rings interact with the carbonyl oxygen atom of an adjacent molecule. researchgate.netnih.govnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Atom–Atom Contact Coverage

Hirshfeld surface analysis is a powerful tool for quantifying and visualizing intermolecular interactions within a crystal. By mapping the close contacts between atoms, it provides a detailed picture of the crystal packing environment.

For the analogous compound 1-(4-bromobenzoyl)-4-phenylpiperazine, Hirshfeld surface analysis reveals the percentage contributions of various atom–atom contacts to the total surface area. nih.gov The most significant contacts are H···H, reflecting the hydrogen-rich exterior of the molecule. Contacts involving the bromine atom (Br···H/H···Br) account for a substantial portion of the surface, underscoring the importance of halogen-related interactions. nih.gov

Table 2: Relative Coverage of Different Atom–Atom Contacts for 1-(4-bromobenzoyl)-4-phenylpiperazine from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H 45.5
C···H/H···C 26.8
Br···H/H···Br 12.6
O···H/H···O 7.1
N···H/H···N 3.1
O···Br/Br···O 1.7
Br···Br 1.1
C···Br/Br···C 1.0
C···O/O···C 0.8

Data from the Hirshfeld surface analysis of the related compound 1-(4-bromobenzoyl)-4-phenylpiperazine. nih.gov

These fingerprint plots provide a quantitative summary of the intermolecular interactions, confirming that van der Waals forces (H···H, C···H) and specific halogen interactions (Br···H) are the primary forces governing the crystal structure. nih.gov

Conformational Dynamics in Solution and Energy Barriers

In solution, this compound exhibits dynamic conformational behavior, primarily involving two distinct processes: restricted rotation about the amide bond and the inversion of the piperazine ring. researchgate.net These processes can be studied using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Restricted Rotation of Amide Bonds

The C(O)—N bond of the benzoylpiperazine moiety possesses significant double-bond character due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. nanalysis.comazom.com This partial double bond character creates a substantial energy barrier to rotation, which is slow on the NMR timescale at room temperature. researchgate.netnanalysis.com As a result, distinct sets of signals for the piperazine protons proximal and distal to the benzoyl group can often be observed. researchgate.net

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the interconverting conformers broaden and merge into a single averaged signal. researchgate.net From this coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For a series of N-benzoylated piperazines, these energy barriers were determined to be in the range of 56 to 80 kJ/mol. researchgate.net

Piperazine Ring Inversion Processes

The piperazine ring itself is not static and undergoes a rapid chair-to-chair ring inversion at room temperature. researchgate.net In unsymmetrically substituted piperazines, this inversion can also be slow enough on the NMR timescale at lower temperatures to result in the appearance of distinct signals for axial and equatorial protons. researchgate.net

Similar to amide bond rotation, this process has an associated energy barrier that can be overcome with increasing temperature, leading to signal coalescence. researchgate.net For most acyl-functionalized piperazines, the activation energy for piperazine ring inversion is typically lower than that for the amide bond rotation. researchgate.net This means that on the NMR timescale, the ring may appear to be rapidly inverting while the amide bond remains fixed in one conformation.

Influence of Substituents on Conformational Barriers

The electronic nature of substituents on the benzoyl ring has a measurable influence on the energy barrier for amide bond rotation. researchgate.net The effect of these substituents can often be correlated with Hammett constants. Electron-withdrawing groups, such as the bromine atom in the ortho position of this compound, are expected to increase the double-bond character of the C(O)—N bond. This is because the substituent withdraws electron density from the ring and the adjacent carbonyl group, enhancing the resonance contribution from the nitrogen lone pair. This enhanced double-bond character leads to a higher rotational energy barrier (ΔG‡). researchgate.net Conversely, electron-donating groups on the benzoyl ring would decrease the rotational barrier. The steric bulk of the ortho-bromo substituent may also contribute to the rotational barrier.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry Optimization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms to determine the electronic structure and energy. A key application is geometry optimization, where calculations are performed iteratively to find the three-dimensional arrangement of atoms with the lowest possible energy, known as the equilibrium geometry.

For a molecule like 1-(2-Bromobenzoyl)piperazine, this process would precisely determine the bond lengths, bond angles, and dihedral angles. The optimization would reveal the preferred conformation of the piperazine (B1678402) ring (typically a chair conformation) and the spatial orientation of the 2-bromobenzoyl group relative to the piperazine ring. For instance, in a study on the related compound 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), X-ray crystallography and computational methods were used to define its geometry, showing the piperazine ring in a chair conformation. Such calculations provide the foundational data upon which most other computational analyses are built.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become exceptionally popular for its balance of accuracy and computational cost. DFT calculates the electronic properties of a molecule based on its electron density, which is a function of three spatial coordinates. It is widely used to investigate a range of molecular properties.

A DFT study of this compound would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p). This analysis would yield optimized structural parameters and various electronic properties. Studies on similar piperazine derivatives have successfully used DFT to calculate properties like dipole moments, polarizability, and thermodynamic parameters (enthalpy and entropy), which are crucial for understanding the molecule's behavior in different environments.

Table 1: Example of Optimized Geometrical Parameters from a DFT Calculation This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical for this compound but are based on typical bond lengths and angles for similar structures.

ParameterBond/AngleCalculated Value
Bond Lengths C=O~1.24 Å
C-N (amide)~1.37 Å
C-N (piperazine)~1.46 Å
C-Br~1.91 Å
Bond Angles O=C-N~121°
C-N-C (piperazine)~112°
Dihedral Angle C-C-C=O~180°

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its normal modes of vibration. For this compound, this would allow for the assignment of specific spectral peaks to the vibrations of functional groups, such as the C=O stretch of the benzoyl group, C-N stretches of the piperazine ring, and vibrations of the brominated benzene (B151609) ring. For example, the C=O stretching vibration is typically a strong band in the IR spectrum and would be predicted in the 1650-1680 cm⁻¹ region.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical shifts, when compared to experimental spectra, help confirm the molecular structure. A theoretical NMR prediction for this compound would show distinct signals for the protons on the piperazine ring, the aromatic protons on the bromobenzoyl group (which would be split according to their coupling with each other), and the various carbon atoms in the molecule.

Analysis of Chemical Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

DFT provides valuable tools for understanding and predicting the chemical reactivity of a molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For this compound, the HOMO would likely be located on the electron-rich bromophenyl ring, while the LUMO might be centered around the electron-withdrawing carbonyl group.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP map provides a visual representation of the charge distribution on a molecule's surface. It uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). In an MEP map of this compound, the oxygen atom of the carbonyl group would be a site of high negative potential (red), making it a likely hydrogen bond acceptor. The hydrogen atoms on the piperazine nitrogen (if protonated) and the aromatic ring would show positive potential (blue).

Computational Studies of Intermolecular Interactions and Weak Hydrogen Bonds

The way molecules interact with each other and with their environment is crucial for understanding their physical properties and biological activity. Computational methods can characterize these non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize chemical bonds, including weak hydrogen bonds, by analyzing the topology of the electron density. This method can confirm the presence of specific intramolecular and intermolecular hydrogen bonds and quantify their strength.

Molecular Dynamics Simulations for Conformational Analysis

While geometry optimization finds the lowest energy structure, a molecule is not static and can adopt various conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound, either in a vacuum or in a solvent like water, would provide insight into its dynamic behavior. The simulation would reveal the flexibility of the molecule, such as the puckering of the piperazine ring and the rotation around the C-N amide bond. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

Molecular Docking Studies Focused on Intermolecular Binding Modes and Chemical Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or DNA. This method is central to structure-based drug design.

In a docking study, this compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity for many different orientations and conformations. The results would predict the most likely binding mode and identify the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: Between the carbonyl oxygen of the ligand and amino acid residues like Arginine or Lysine in the protein.

Hydrophobic Interactions: Between the bromophenyl ring of the ligand and nonpolar residues like Leucine or Isoleucine.

Halogen Bonds: The bromine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom in the binding site.

Docking studies on other piperazine derivatives have been used to predict their binding affinity to various enzymes, providing a rationale for their observed biological activity and guiding the design of more potent analogs.

Applications of 1 2 Bromobenzoyl Piperazine As a Key Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Systems

The piperazine (B1678402) moiety is a common feature in many biologically active compounds, and 1-(2-Bromobenzoyl)piperazine provides a ready-made scaffold for the construction of more elaborate heterocyclic architectures. nih.govnih.gov The inherent reactivity of the piperazine nitrogens, combined with the potential for transformations on the bromobenzoyl portion, allows for its use in cyclization and fusion reactions to generate novel ring systems.

Researchers have utilized piperazine derivatives as foundational units to synthesize a variety of heterocyclic compounds, including triazoles, benzimidazoles, and fused polycyclic systems. researchgate.netneuroquantology.com For instance, the secondary amine of the piperazine ring can be readily acylated, alkylated, or used as a nucleophile in condensation reactions. Subsequently, the bromo-substituent on the aromatic ring can participate in palladium-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce further complexity or to initiate ring-forming cascades. mdpi.com This dual reactivity is instrumental in building complex molecular frameworks from a relatively simple precursor.

One synthetic strategy involves the initial modification of the piperazine nitrogen, followed by an intramolecular cyclization reaction involving the ortho-bromo position on the benzoyl ring. This can lead to the formation of fused heterocyclic systems where the piperazine ring is incorporated into a larger, more rigid structure. For example, derivatives of 1-benzoylpiperazine (B87115) have been used to synthesize compounds with fused ring systems that exhibit significant biological activity. nih.gov The synthesis of such complex systems is often a key step in the discovery of new therapeutic agents.

The following table summarizes examples of complex heterocyclic systems synthesized from piperazine-based precursors.

Starting Material ClassReaction TypeResulting HeterocycleReference
1-ArylpiperazineCyclization with bis(2-chloroethyl)amineSubstituted Piperazine researchgate.net
1-(4-fluorophenyl)piperazineMulti-step synthesis1,2,4-Triazoles researchgate.net
Substituted PiperazinesCondensation/CyclizationIndazolo-piperazines nih.gov
Piperazine-2,5-dioneCondensation with Benzaldehydes(Z,Z)-(Benzylidene)piperazine-2,5-diones csu.edu.au

Building Block for Scaffold Derivatization in Organic Synthesis

The concept of a "privileged scaffold" is central to modern medicinal chemistry, where a core molecular structure is systematically decorated with various functional groups to explore structure-activity relationships (SAR). The piperazine ring is considered one such scaffold due to its frequent appearance in marketed drugs and its ability to orient substituents in defined three-dimensional space. nih.govnih.gov this compound is an excellent starting point for such scaffold derivatization, offering at least two distinct vectors for modification: the secondary piperazine nitrogen and the bromine-substituted phenyl ring.

Libraries of compounds are often generated by reacting the secondary amine of the piperazine core with a diverse set of reagents, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), isocyanates (to form ureas), or alkyl halides (to form tertiary amines). researchgate.netrsc.org Each new substituent can probe different interactions with a biological target.

Simultaneously, the bromine atom serves as a versatile handle for introducing a second element of diversity. Using metal-catalyzed cross-coupling reactions, a wide array of aryl, heteroaryl, or alkyl groups can be appended at this position. This strategy has been successfully employed to synthesize libraries of compounds for screening against various biological targets, including enzymes and receptors. For example, studies have shown the synthesis of N,N'-unsymmetrically functionalized piperazines where one nitrogen is used for connection to a label and the other for bioorthogonal ligation. beilstein-journals.org This highlights the utility of having distinct reactive sites on the piperazine scaffold.

The table below presents examples of derivatization from a piperazine core to generate bioactive compounds.

Piperazine PrecursorDerivatization ReactionResulting Compound ClassInvestigated ActivityReference
1-(2-hydroxyethyl)piperazineMulti-step synthesisNovel piperazine derivativesRadioprotective nih.gov
1-(2-(2,4-dimethylphenylthio)phenyl)piperazineN-alkylationSubstituted piperazinesAntimicrobial/Antifungal researchgate.net
Boc-piperazineMulti-step synthesis1,3,5-Triazine derivativesAnti-plant virus (PVY) mdpi.com
1-(2-methoxyphenyl)piperazineN-acylation/couplingAryl piperazine derivativesAndrogen-dependent prostate cancer management rsc.org
Racemic piperazine-2,5-dione derivativesEnantiopure synthesisEnantiomerically pure peptidomimeticsApoptosis inhibitors nih.gov

Role in Divergent Synthetic Pathways

A divergent synthetic strategy enables the creation of a wide range of structurally distinct molecules from a single, common intermediate. nih.gov this compound is well-suited to serve as such an intermediate due to its multiple, orthogonally reactive functional groups. The term "orthogonal" implies that each functional group can be reacted selectively without affecting the others, allowing for a stepwise and controlled diversification of the molecular structure.

Starting from this compound, one can envision several divergent pathways:

Pathway A: Modification of Piperazine N-H first. The secondary amine can be functionalized with a variety of substituents. Each of these new intermediates can then undergo a second diversification step via reactions at the bromo-position, such as cross-coupling, leading to a large matrix of final products.

Pathway B: Modification of the C-Br bond first. A Suzuki or other coupling reaction could be performed first to introduce a new group onto the benzoyl ring. The resulting intermediates, each with a different substituent at that position, could then be subjected to a range of reactions at the piperazine N-H site.

Pathway C: Ring-forming reactions. The compound can be used in reactions that consume both reactive sites to form complex polycyclic structures, as discussed in section 6.1.

This divergent approach is highly efficient for generating chemical libraries for high-throughput screening. The ability to build molecular diversity from a common starting material like this compound is a powerful tool in drug discovery and materials science. rsc.org The strategy allows for the systematic exploration of chemical space around a core scaffold to identify compounds with desired properties. nih.gov

Development of Chemical Probes and Tools for Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The development of potent and selective probes is crucial for validating new drug targets. Piperazine derivatives have been successfully developed as chemical probes for various targets.

The synthesis of such probes often starts from a fragment or a hit compound identified in a screen, which is then chemically optimized to improve potency and selectivity. The scaffold of this compound provides an ideal platform for this optimization process. For example, a research effort to develop inhibitors for the Bromo and Extra C-Terminal (BET) family of bromodomains started with a fragment-based approach and led to the discovery of a potent and selective chemical probe, PFI-1. nih.gov The optimization process involved synthesizing analogs to explore the structure-activity relationship, a process where a versatile intermediate like this compound would be highly valuable. nih.gov

In another example, a piperazine derivative, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate, was identified as a chemical that inactivates the eukaryotic translation initiation factor 2-alpha (eIF2-α), a key regulator in cellular stress responses. nih.gov Such a molecule serves as a valuable tool to probe the intricacies of this signaling pathway. The synthesis of this and related analogs relies on the principles of scaffold derivatization, where the piperazine core connects different aromatic moieties. The 2-bromobenzoyl group in the title compound provides a reactive handle analogous to the functionalities present in these reported chemical probes, making it a relevant starting point for the synthesis of new research tools.

Chemical Probe/ToolTarget/FunctionScaffold TypeReference
PFI-1 (and related compounds)BET Family Bromodomain InhibitionN/A (probe contains a sulfonamide) nih.gov
AMC-01eIF2-α inactivation1,4-disubstituted piperazine nih.gov
BODIPY–cyclopamineSMO binding (Hedgehog signaling)N/A (used in assay) nih.gov

Analytical Method Development and Validation for 1 2 Bromobenzoyl Piperazine

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of many pharmaceutical compounds and related substances due to its high resolution, sensitivity, and versatility. For a molecule like 1-(2-Bromobenzoyl)piperazine, which possesses chromophores suitable for UV detection, HPLC is a particularly fitting analytical choice.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and would be the primary approach for developing an analytical method for this compound. The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Method Development Strategy: The development of an RP-HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation from potential impurities or related compounds.

Column Selection: A C18 or C8 column would be a suitable starting point, as these are standard nonpolar stationary phases. The choice between them would depend on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) would be used. The polarity of this compound suggests that a gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure a reasonable retention time and good peak shape. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate would be used instead of non-volatile salts like phosphate. sielc.com

pH of Mobile Phase: The piperazine (B1678402) moiety in the compound is basic. Therefore, the pH of the aqueous component of the mobile phase will significantly influence the retention time and peak shape. Operating at a low pH (e.g., pH 2.5-3.5) would ensure the piperazine nitrogens are protonated, which can lead to better peak shapes on silica-based columns.

Temperature and Flow Rate: These parameters would be optimized to improve resolution and reduce analysis time. A typical flow rate for a standard 4.6 mm internal diameter column is 1.0 mL/min.

While specific methods for this compound are not extensively documented in publicly available literature, methods for other piperazine derivatives can serve as a template. For instance, the analysis of piperazine residues often involves RP-HPLC, demonstrating the suitability of this technique for the piperazine core structure. researchgate.net

Table 1: Illustrative Starting Conditions for RP-HPLC Method Development

ParameterSuggested Starting ConditionRationale
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard nonpolar phase for retaining moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the piperazine ring.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for adjusting elution strength.
Elution Mode GradientTo effectively elute the compound and any impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC columns.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength ~230 nmBased on the UV absorbance of the benzoyl and bromo-phenyl groups.

Employing a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a standard single-wavelength UV detector. A DAD acquires the UV-Vis spectrum for every point in the chromatogram.

For this compound, HPLC-DAD would be highly beneficial for:

Peak Purity Assessment: The ability to obtain a UV spectrum across a peak allows for the assessment of its homogeneity. If the spectrum is consistent across the entire peak, it provides confidence that the peak corresponds to a single compound.

Compound Identification: The acquired spectrum can be compared to that of a reference standard for positive identification. The presence of the benzoyl and brominated phenyl groups in this compound provides a characteristic UV spectrum that can be used for this purpose.

Method Development Optimization: During method development, DAD allows for the monitoring of multiple wavelengths simultaneously, which helps in selecting the optimal wavelength for the detection of the main compound and any potential impurities. A stability-indicating HPLC-DAD method for bromazepam, a compound also containing a bromo-benzoyl moiety, highlights the utility of DAD in resolving the parent drug from its degradation products and monitoring at an optimal wavelength. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For this compound, GC-MS can provide valuable structural information through its characteristic fragmentation patterns. The compound's volatility may be sufficient for GC analysis, although derivatization might be necessary to improve its chromatographic properties.

A study on benzoylpiperazine (BNZP), an analogue of the target compound without the bromine atom, demonstrated that GC-MS can effectively differentiate it from its isomers. nih.govresearchgate.net The mass spectrum of BNZP shows a unique fragment ion at m/z 122, which corresponds to the benzoyl-containing fragment. nih.govresearchgate.net For this compound, the corresponding fragment would be expected at m/z 200/202 due to the presence of bromine, providing a highly specific diagnostic ion. Other expected fragments would arise from the cleavage of the piperazine ring.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio)Predicted Fragment StructureSignificance
268/270[M]+•Molecular ion peak, showing the isotopic pattern of bromine.
200/202[Br-C6H4-CO]+Characteristic benzoyl fragment with bromine, highly diagnostic.
155/157[Br-C6H4]+Phenyl group with bromine.
85[C4H9N2]+Fragment from the piperazine ring.

The separation in GC would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to start at a lower temperature and ramp up to elute the compound.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For this compound, derivatization could be employed to improve its performance in both HPLC and GC analysis.

The secondary amine in the piperazine ring is the most likely target for derivatization.

For HPLC-UV/Fluorescence: If higher sensitivity is required than what can be achieved with direct UV detection, the piperazine nitrogen can be reacted with a labeling reagent to attach a highly UV-active or fluorescent tag. Common derivatizing agents for amines include Dansyl chloride and 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.com This approach has been successfully used for the trace analysis of piperazine in active pharmaceutical ingredients. jocpr.com However, the bulky 2-bromobenzoyl group might introduce steric hindrance, potentially affecting the reaction kinetics.

For GC-MS: To increase volatility and thermal stability, and to improve peak shape, the secondary amine can be acylated. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are often used for this purpose. Perfluoroacylation has been shown to be effective for the GC-MS analysis of other piperazine derivatives. nih.gov

Method Validation Parameters (Specificity, Linearity, Precision, Accuracy, Detection and Quantification Limits)

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters are:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, this is often demonstrated by showing that the peaks for these components are well-resolved from the analyte peak and by performing peak purity analysis using a DAD.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1.0 is desired.

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (between laboratories).

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked matrix) and calculating the percentage recovery.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Table 3: Typical Acceptance Criteria for Analytical Method Validation

Validation ParameterTypical Acceptance Criterion
Linearity Correlation coefficient (R²) ≥ 0.999
Precision (Repeatability) RSD ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Accuracy Recovery between 98.0% and 102.0%
LOQ Precision RSD ≤ 10%

These validation parameters ensure that the developed analytical method for this compound is reliable, reproducible, and accurate for its intended application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromobenzoyl)piperazine, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves alkylation or acylation of the piperazine core. For example, coupling 2-bromobenzoyl chloride with piperazine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) achieves moderate to high yields. Propargyl bromide or benzyl halides are often used for functionalization . Temperature and stoichiometry are critical: excess acyl chloride improves yield but risks side reactions like over-substitution .

Q. Which analytical techniques are most reliable for structural confirmation of this compound and its derivatives?

  • Elemental analysis and spectral methods (¹H/¹³C NMR, IR) confirm molecular composition and functional groups. For isomers or complex derivatives, Raman microspectroscopy (20 mW laser, 128–256 scans) distinguishes positional isomers via unique vibrational peaks . X-ray crystallography resolves absolute stereochemistry in crystalline salts .

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., cytochrome P450) are standard. Modified derivatives show low toxicity (LD₅₀ > 500 mg/kg in rodents) but reduced activity when bulky groups (e.g., β-cyclodextran) are introduced . Platelet aggregation assays (using ADP/COX-1 pathways) assess antiplatelet potential .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence receptor binding affinity (e.g., serotonin 5-HT₁A or dopamine D₂)?

  • The 2-bromobenzoyl group enhances lipophilicity, improving blood-brain barrier penetration. Benzyl substituents at the 3-position increase 5-HT₁A affinity, while bulky groups (e.g., bromophenyl) sterically hinder dopamine receptor interactions. Conformational studies (DFT calculations) show coplanar aryl-piperazine arrangements optimize receptor binding .

Q. What experimental strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound derivatives?

  • Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies rapid clearance due to CYP450 oxidation. Prodrug strategies (e.g., esterification) or nanoparticle encapsulation improve bioavailability. For example, β-cyclodextran complexes reduce hepatic metabolism but may lower potency .

Q. How can molecular docking and dynamics simulations optimize this compound derivatives for kinase inhibition (e.g., Wee1)?

  • Docking (AutoDock Vina) identifies key hydrogen bonds with Wee1’s ATP-binding pocket (e.g., Lys328). MD simulations (GROMACS) reveal that bromine’s hydrophobic interactions stabilize the inhibitor-enzyme complex. Modifying the benzoyl group to include electron-withdrawing substituents (e.g., -NO₂) enhances binding free energy .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., high in vitro potency vs. low in vivo efficacy), use metabolite identification (LC-MS/MS) and tissue distribution studies to assess off-target effects or rapid clearance .
  • Thermal Stability : For CO₂ capture applications (e.g., piperazine/K₂CO₃ blends), thermogravimetric analysis (TGA) determines degradation thresholds (>150°C) .

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Feasible Synthetic Routes

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1-(2-Bromobenzoyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.